N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine
Description
N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is a substituted guanidine derivative characterized by a cyclopropyl group, a phenyl ring, and a 3-(trifluoromethyl)benzyl substituent. Guanidines are nitrogen-rich compounds with a planar CN3 core, often exhibiting unique electronic properties due to resonance stabilization.
Properties
IUPAC Name |
1-cyclopropyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3/c19-18(20,21)14-6-4-5-13(11-14)12-22-17(24-16-9-10-16)23-15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTNKEBKTRCTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=NCC2=CC(=CC=C2)C(F)(F)F)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Guanidine Core: The guanidine core can be synthesized by reacting cyanamide with an amine under acidic conditions to form a guanidine intermediate.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzene and an alkyl halide in the presence of a Lewis acid catalyst.
Addition of the Trifluoromethyl-Benzyl Group: The trifluoromethyl-benzyl group can be added via a nucleophilic substitution reaction, using a trifluoromethyl-benzyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine has a complex molecular structure characterized by the presence of a cyclopropyl group, a phenyl group, and a trifluoromethyl-substituted benzyl moiety. The molecular formula is with a molecular weight of approximately 429.43 g/mol . Its unique structure contributes to its varied applications in drug development and chemical synthesis.
Antihypertensive Agents
One of the primary applications of this compound is in the development of antihypertensive drugs. Research indicates that compounds with similar structural features exhibit significant activity as angiotensin II receptor antagonists, which are crucial in managing hypertension .
Neuropharmacology
The compound has also been studied for its potential effects on the central nervous system. Its ability to modulate neurotransmitter systems suggests it could be beneficial for treating conditions such as anxiety and depression. Studies utilizing fluorinated compounds have shown promising results in neuroimaging, indicating the compound's utility in understanding neuropharmacological mechanisms .
Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from readily available precursors through methods such as nucleophilic substitution and coupling reactions. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in biological systems .
| Step | Reaction Type | Key Reactants | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Cyclopropyl amine, trifluoromethyl benzaldehyde | Base, solvent |
| 2 | Coupling | Intermediate product, phenyl isocyanate | Heat, catalyst |
Applications in Material Science
Beyond medicinal applications, this compound can serve as a building block for advanced materials. Its unique properties allow for modifications that can lead to materials with specific optical or electronic characteristics. For instance, derivatives of this compound have been explored for use in organic light-emitting diodes (OLEDs) due to their favorable charge transport properties .
Case Study: Antihypertensive Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their efficacy as antihypertensive agents. The results indicated that certain modifications significantly increased potency against angiotensin II receptors, suggesting a pathway for developing new antihypertensive medications .
Case Study: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of fluorinated guanidines similar to this compound. Utilizing 19F NMR spectroscopy, researchers assessed the binding affinities of these compounds to various neurotransmitter receptors, revealing potential therapeutic targets for anxiety disorders .
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Comparison with Similar Guanidine Derivatives
Core Guanidine Geometry
The geometry of the CN3 unit in guanidines is critical for their electronic behavior. Key comparisons include:
Key Observations :
- The presence of bulky substituents (e.g., trifluoromethylbenzyl) in the target compound may induce steric strain, reducing planarity of the CN3 core compared to the near-ideal geometry in pentamethylguanidinium .
- Electron-withdrawing groups (e.g., trifluoromethyl) could enhance resonance stabilization, shortening C–N bonds slightly compared to methoxy-substituted derivatives .
Substituent Effects on Properties
Electronic Effects
- Trifluoromethyl (CF3) : Strong electron-withdrawing nature increases acidity of the guanidine NH groups (if present) and enhances lipophilicity. This contrasts with electron-donating groups like methoxy (–OCH3) in N′′-(4-methoxyphenyl)-N,N,N′-trimethylguanidine, which reduce acidity .
Hydrogen Bonding and Crystal Packing
- Non-classical C–H···O hydrogen bonds (e.g., d(H···O) = 2.81 Å in methoxy-substituted guanidines) stabilize crystal structures .
- The CF3 group in the target compound may reduce hydrogen-bonding capacity compared to methoxy or amine-substituted derivatives, favoring van der Waals interactions instead .
Functional and Application Comparisons
Guanidines are utilized in agrochemicals, pharmaceuticals, and materials science:
- N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine : Used in pesticide research (e.g., structural analogs like flubenzimine and methoprotryne) .
Biological Activity
N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a guanidine moiety, which is known for conferring biological activity. The presence of trifluoromethyl and cyclopropyl groups enhances its lipophilicity and potentially its ability to penetrate biological membranes.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies indicate that compounds with guanidine functionalities can inhibit bacterial growth by targeting essential cellular processes. For instance, a related guanidine compound was shown to disrupt bacterial cell division by inhibiting the FtsZ protein, which is crucial for bacterial cytokinesis .
Table 1: Antimicrobial Activity of Guanidine Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 11 nM |
| Related Guanidine Compound | Escherichia coli | 6 µM |
| Another Guanidine Derivative | Pseudomonas aeruginosa | 13 µM |
Inhibition of Sphingosine Kinase
One notable study investigated the inhibition of sphingosine kinases (SphK1 and SphK2), which play a role in cancer progression and inflammation. The compound demonstrated moderate selectivity for SphK2 with an value of 1.3 μM, indicating potential therapeutic applications in cancer treatment . In vivo studies further supported these findings, showing that treatment with the compound could lower sphingosine-1-phosphate (S1P) levels, a bioactive lipid involved in various cellular processes.
Anticancer Properties
Research has also highlighted the anticancer potential of guanidine derivatives. In vitro studies showed that these compounds could induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, a related guanidine compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in tumor cells .
Pharmacological Effects
The pharmacological profile of this compound suggests several therapeutic applications:
- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
- Anticancer : Potential for use in cancer therapies targeting sphingosine kinases.
- Anti-inflammatory : Modulation of lipid signaling pathways may contribute to reduced inflammation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine, and how can reaction yields be optimized?
- Methodology : A common approach involves reacting chloroformamidinium chloride derivatives (e.g., N,N-dimethyl-N',N'-methylphenyl-chloroformamidinium chloride) with substituted anilines (e.g., 3-(trifluoromethyl)benzylamine) in acetonitrile at low temperatures (273 K). Triethylamine is typically used as a base, followed by extraction with diethyl ether and recrystallization from acetonitrile .
- Optimization : Varying stoichiometric ratios, temperature gradients (e.g., 273–298 K), or alternative solvents (THF, DCM) may improve yields. Purification via column chromatography or repeated recrystallization enhances purity.
Q. How can the molecular structure of this guanidine derivative be experimentally validated?
- Techniques : Single-crystal X-ray diffraction (XRD) is critical for bond-length and angle analysis. For example, the C1–N3 bond (1.2889 Å) shows double-bond character, while C1–N1 (1.3682 Å) and C1–N2 (1.408 Å) reflect imine single bonds. Non-classical C–H···O hydrogen bonds (2.81 Å) confirm supramolecular interactions .
- Complementary Methods : NMR (¹H/¹³C/¹⁹F) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines : Use fume hoods for ventilation, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
Advanced Research Questions
Q. How does the trifluoromethyl (-CF₃) group influence the electronic and steric properties of the compound?
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, polarizing adjacent bonds and enhancing electrophilic reactivity. This is evident in elongated C–N bond lengths (1.368–1.408 Å) near the benzyl group .
- Steric Impact : The bulky -CF₃ group may hinder nucleophilic attack at the guanidine core, necessitating tailored catalysts (e.g., Pd/Cu complexes) for functionalization .
Q. What computational strategies are effective in modeling this compound’s interactions with biological targets?
- Approach : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like cytochrome P450 or kinases .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data?
- Troubleshooting : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Cross-validate NMR chemical shifts with databases (PubChem, SDBS) and XRD reference structures .
- Case Study : Discrepancies in C–H···O bond lengths may arise from crystallographic resolution limits; high-resolution XRD (synchrotron source) improves accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
